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Methyl 5-bromo-4-sulfamoylthiophene-2-carboxylate
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Overview
Description
Methyl 5-bromo-4-sulfamoylthiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This particular compound is characterized by the presence of a bromine atom at the 5-position, a sulfamoyl group at the 4-position, and a carboxylate ester group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-bromo-4-sulfamoylthiophene-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of a thiophene derivative followed by the introduction of the sulfamoyl and carboxylate groups. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-bromo-4-sulfamoylthiophene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The sulfamoyl group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophene derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 5-bromo-4-sulfamoylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism by which methyl 5-bromo-4-sulfamoylthiophene-2-carboxylate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the sulfamoyl group can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-bromo-5-fluoro-2-nitrobenzoate
- Methyl 5-bromo-2-(methylthio)pyrimidine-4-carboxylate
Uniqueness
Methyl 5-bromo-4-sulfamoylthiophene-2-carboxylate is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity
Biological Activity
Methyl 5-bromo-4-sulfamoylthiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by recent research findings and case studies.
Chemical Structure and Properties
This compound features a thiophene ring with a bromine atom and a sulfamoyl group attached to it. Its molecular formula is C9H8BrN2O3S, with a molecular weight of approximately 305.14 g/mol. The presence of these functional groups contributes to its unique chemical behavior and biological activity.
The compound's biological effects are primarily mediated through its interaction with specific molecular targets within cells. The sulfamoyl group can bind to enzymes or receptors, modulating their activity, which may lead to various biological effects, including:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Properties : Preliminary studies indicate that it may possess antimicrobial activity against certain bacterial strains.
- Anti-inflammatory Effects : Evidence suggests that the compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines.
Antitumor Activity
Recent studies have highlighted the anticancer potential of this compound. It was tested against various cancer cell lines, demonstrating significant antiproliferative effects. The following table summarizes the IC50 values observed in different cell lines:
Cell Line | IC50 Range (μM) |
---|---|
A549 | 1.81 - 9.73 |
HeLa | 1.81 - 9.73 |
MCF-7 | 1.81 - 9.73 |
Du-145 | 1.81 - 9.73 |
The proposed mechanism for its antitumor activity involves the inhibition of key signaling pathways associated with cell proliferation and survival, particularly through interference with the NLRP3 inflammasome pathway, which plays a crucial role in inflammatory and cancerous processes.
Antimicrobial Activity
In vitro studies have investigated the antimicrobial efficacy of this compound against various bacterial strains. For instance, it exhibited a minimum inhibitory concentration (MIC) of 12 µg/mL against Staphylococcus aureus, indicating significant antibacterial potential.
Case Studies
Case Study 1: Anticancer Efficacy
A notable study evaluated the compound's effects in a mouse model, where it significantly reduced serum IL-1β levels without affecting TNF-α levels, indicating selective engagement with the NLRP3 pathway. This suggests a targeted approach in modulating inflammatory responses associated with tumor growth.
Case Study 2: Anti-inflammatory Properties
Another study focused on the anti-inflammatory effects of this compound in rodent models. Results showed a marked reduction in inflammatory markers, supporting its potential as a therapeutic agent in treating inflammatory diseases.
Summary of Findings
The biological activity of this compound underscores its potential as a multi-functional compound with applications in both antimicrobial and anticancer therapies. Further research is warranted to explore its full pharmacological profile and therapeutic applications.
Properties
IUPAC Name |
methyl 5-bromo-4-sulfamoylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO4S2/c1-12-6(9)3-2-4(5(7)13-3)14(8,10)11/h2H,1H3,(H2,8,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTNSCTJIPFTBBV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(S1)Br)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.